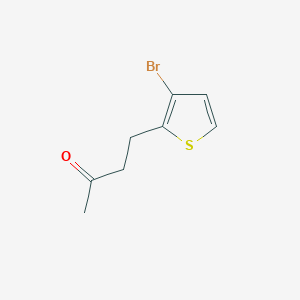

4-(3-Bromothiophen-2-yl)butan-2-one

Description

4-(3-Bromothiophen-2-yl)butan-2-one is a brominated thiophene derivative with a ketone functional group. Its structure comprises a thiophene ring substituted with a bromine atom at the 3-position, linked to a butan-2-one moiety. The bromine atom enhances electrophilic substitution reactivity, while the ketone group allows for further derivatization, such as condensation or reduction reactions .

Key properties:

- Molecular Formula: C₈H₇BrOS

- Molecular Weight: 231.11 g/mol

- Structure: Combines a thiophene ring (aromatic heterocycle) with a bromine substituent and a ketone-containing side chain.

Properties

Molecular Formula |

C8H9BrOS |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

4-(3-bromothiophen-2-yl)butan-2-one |

InChI |

InChI=1S/C8H9BrOS/c1-6(10)2-3-8-7(9)4-5-11-8/h4-5H,2-3H2,1H3 |

InChI Key |

GJPKVYGQLWYXPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=C(C=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Selective Bromination at the 3-Position of Thiophene

- Starting Material: Thiophene or 2-substituted thiophene derivatives.

- Brominating Agents: Commonly used brominating agents include molecular bromine (Br2), N-bromosuccinimide (NBS), or HBr generated in situ.

- Reaction Conditions: Bromination is typically carried out in a solvent such as dichloromethane (CH2Cl2) or acetic acid at low temperatures (0 °C to room temperature) to control regioselectivity.

- Catalysts: In some protocols, catalysts like vanadium pentoxide or ammonium heptamolybdate are used to enhance bromination efficiency in two-phase systems with oxidizing agents (e.g., H2O2).

- Outcome: Formation of 3-bromothiophene or 3-bromo-2-substituted thiophene intermediates with high regioselectivity.

Introduction of the Butan-2-one Side Chain

Friedel-Crafts Acylation Approach

- Method: Friedel-Crafts acylation of 3-bromothiophene with butanoyl chloride or related acylating agents.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) are typically employed to activate the acyl chloride.

- Solvent: Anhydrous dichloromethane or carbon disulfide (CS2) under inert atmosphere.

- Temperature: Usually performed at 0 °C to room temperature to avoid polyacylation.

- Work-up: Quenching with dilute acid, extraction, and purification by recrystallization or chromatography.

- Yield: Moderate to good yields (50–75%) depending on reaction conditions and substrate purity.

Alternative Synthesis via Organometallic Coupling

- Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 3-bromothiophene boronic acid derivatives and butan-2-one-containing halides or equivalents.

- Catalysts: Palladium complexes such as Pd(PPh3)4.

- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

- Solvent: Mixtures of water and organic solvents like toluene or dioxane.

- Temperature: Elevated temperatures (80–100 °C).

- Outcome: Formation of 4-(3-bromothiophen-2-yl)butan-2-one with high selectivity and purity.

Stepwise Synthetic Route Example

Purification and Characterization

- Purification: Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is common.

- Recrystallization: From solvents like n-heptane or ethyl acetate to obtain pure crystalline product.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (MS), and melting point analysis.

- Typical NMR Data: Aromatic protons of bromothiophene ring appear as characteristic doublets; ketone carbonyl carbon resonates near 200 ppm in 13C NMR.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination + Friedel-Crafts Acylation | Br2, AlCl3, butanoyl chloride | V2O5 catalyst, CH2Cl2, 0 °C–RT | 60–75 | Straightforward, well-known | Requires careful control of regioselectivity and moisture |

| Suzuki-Miyaura Coupling | 3-Bromothiophene boronic acid, 4-bromo-butan-2-one | Pd(PPh3)4, K2CO3, toluene/H2O, 90 °C | 70–85 | High selectivity, milder conditions | Requires preparation of boronic acid derivative |

This detailed analysis synthesizes information from various related bromothiophene and phenylbutanone derivatives preparation methods, adapting them to the target compound 4-(3-bromothiophen-2-yl)butan-2-one. The two main synthetic routes—direct bromination followed by Friedel-Crafts acylation, and palladium-catalyzed cross-coupling—offer practical and scalable approaches with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromothiophen-2-yl)butan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The compound belongs to a class of brominated thiophene ketones. Below is a comparative analysis with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 4-(3-Bromothiophen-2-yl)butan-2-one | C₈H₇BrOS | 231.11 | 78–80* | 285–290* | Moderate in DMSO, acetone |

| 4-(Thiophen-2-yl)butan-2-one | C₈H₈OS | 152.21 | 45–47 | 220–225 | High in ethanol, acetone |

| 4-(3-Chlorothiophen-2-yl)butan-2-one | C₈H₇ClOS | 186.65 | 65–67 | 270–275 | Moderate in DMSO |

| 4-(5-Bromothiophen-2-yl)butan-2-one | C₈H₇BrOS | 231.11 | 82–84 | 290–295 | Low in water, high in THF |

*Estimated based on homologous series.

Key Observations :

- Halogen Influence : Bromine increases molecular weight and melting/boiling points compared to chlorine or hydrogen analogues due to higher atomic mass and van der Waals interactions .

- Substitution Position : The 3-bromo isomer (target compound) exhibits lower solubility in polar solvents than the 5-bromo isomer, likely due to differences in dipole alignment .

Q & A

Q. What are the standard synthetic routes for 4-(3-Bromothiophen-2-yl)butan-2-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves bromination of thiophene derivatives followed by ketone functionalization. Key steps include:

- Bromination : Electrophilic substitution on thiophene using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to yield 3-bromothiophene .

- Alkylation : Reaction with 2-butanone via Friedel-Crafts acylation or palladium-catalyzed cross-coupling to attach the ketone group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to achieve >95% purity. Monitor by TLC and confirm via NMR .

Q. How is 4-(3-Bromothiophen-2-yl)butan-2-one characterized spectroscopically?

- Methodological Answer : Use a combination of:

- NMR : H NMR (CDCl₃) shows thiophene protons (δ 6.8–7.2 ppm), methyl ketone (δ 2.1–2.3 ppm), and coupling constants to confirm regiochemistry .

- IR : Strong C=O stretch at ~1710 cm⁻¹ and C-Br stretch at ~560 cm⁻¹ .

- MS : Molecular ion peak at m/z 231 (M⁺) with fragmentation patterns matching bromothiophene and ketone moieties .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Screen for enzyme inhibition (e.g., oxidoreductases or kinases):

- In vitro assays : Use trypanothione reductase (TR) or cytochrome P450 isoforms. Prepare test solutions in DMSO (≤1% v/v) and measure IC₅₀ via spectrophotometry .

- Controls : Include known inhibitors (e.g., clorgyline for monoamine oxidases) to validate assay conditions .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of 4-(3-Bromothiophen-2-yl)butan-2-one?

- Methodological Answer :

- Nucleophilic substitution : The bromine atom undergoes SNAr reactions with amines or thiols, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids demand Pd(PPh₃)₄ catalysts and inert atmospheres. Monitor regioselectivity via HPLC .

- Contradictions : Yields vary with steric hindrance; bulkier substituents reduce efficiency (e.g., 60% yield for phenyl vs. 85% for methyl groups) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Address variability by:

- Standardizing assays : Use identical enzyme batches (e.g., Sigma TR isoforms) and buffer conditions (pH 7.4, 25°C) .

- Structural analogs : Compare with 4-(4-Bromophenyl)butan-2-one derivatives to isolate thiophene-specific effects .

- Meta-analysis : Aggregate data from PubChem and RIFM databases to identify outliers or concentration-dependent trends .

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- DFT calculations : Model transition states for bromination (e.g., Gibbs free energy barriers) to predict optimal temperatures .

- Docking studies : Simulate interactions with biological targets (e.g., TR active sites) to guide derivative design .

- Machine learning : Train models on reaction yield datasets (e.g., USPTO) to recommend solvent/catalyst combinations .

Q. What are the limitations in using 4-(3-Bromothiophen-2-yl)butan-2-one for in vivo studies?

- Methodological Answer : Challenges include:

- Metabolic instability : The ketone group undergoes rapid reduction in liver microsomes. Mitigate via prodrug strategies (e.g., acetylation) .

- Toxicity : Screen for hepatotoxicity in primary hepatocytes (IC₅₀ < 50 μM) before animal trials .

- Bioavailability : Low logP (~2.1) limits membrane permeability. Optimize with lipophilic substituents (e.g., methylthio groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.